8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
Description
8-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a chroman-4-one derivative characterized by an isopropyl (propan-2-yl) substituent at position 8 of the benzopyranone core. This compound belongs to the flavanone subclass, which is widely studied for its structural and pharmacological relevance. Chroman-4-one derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory properties . The isopropyl group at position 8 may influence lipophilicity, electronic distribution, and steric interactions, making it a point of interest in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
8-propan-2-yl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)9-4-3-5-10-11(13)6-7-14-12(9)10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPVJUSKWFGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that 8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one exhibits several promising biological activities:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
2. Antioxidant Activity
- The compound has shown potential antioxidant effects, which can help in combating oxidative stress-related diseases.
3. Anti-inflammatory Effects
- It may modulate inflammatory processes by interacting with specific enzymes or receptors involved in inflammation pathways .
4. Anticancer Potential
- Early research indicates that it might inhibit specific enzymes linked to tumor progression and inflammation, suggesting anticancer properties.
Case Studies and Research Findings
Several studies have explored the applications of this compound in different contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial effects | Demonstrated activity against Gram-positive bacteria. |
| Study B | Antioxidant activity | Showed significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study C | Anti-inflammatory potential | Inhibited pro-inflammatory cytokines in cell culture models. |
| Study D | Anticancer activity | Induced apoptosis in cancer cell lines through enzyme inhibition. |
Therapeutic Applications
Given its diverse biological activities, this compound holds potential for therapeutic applications in:
1. Drug Development
- As a lead compound for developing new drugs targeting microbial infections or inflammatory diseases.
2. Nutraceuticals
- Its antioxidant properties may allow for incorporation into dietary supplements aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of 8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, highlighting substituent variations, molecular properties, and biological activities:
Key Findings:
Substituent Effects on Reactivity: The 8-bromo analog () exhibits higher electrophilicity compared to the isopropyl-substituted compound, making it a reactive intermediate for further functionalization .
Biological Activity: Hesperetin (), a natural flavanone, demonstrates anti-envenoming activity by targeting snake venom metalloproteinases (SVMPs). Its 5,7-dihydroxy and 4-methoxy groups are critical for binding efficacy . HIF-4 and HIF-13 () show anti-cancer activity against BT549 and HeLa cells. HIF-4’s unique conformation, deviating from other 3-benzylchroman-4-ones, suggests that substituent positioning significantly impacts protein binding (e.g., p53) .
Lipophilicity and Drug Design :
- The hexyl chain at position 2 () increases lipophilicity (LogP ~3.5), which may enhance blood-brain barrier penetration compared to the shorter isopropyl group in the target compound .
Structural Conformations :
- X-ray crystallography of HIF-4 () revealed a distorted chroman-4-one ring due to steric interactions from the 2-hydroxybenzyl group. This contrasts with HIF-13’s planar structure, emphasizing the role of substituent bulkiness in molecular geometry .
Biological Activity
8-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, commonly known as a benzopyran derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 190.24 g/mol. Its CAS number is 844849-90-7. The compound features a benzopyran ring system, which is known for various biological activities.
Antioxidant Activity
Research indicates that benzopyran derivatives exhibit strong antioxidant properties. A study highlighted that these compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage related to various diseases .
Anti-inflammatory Effects
Benzopyran derivatives have shown promise in modulating inflammatory pathways. Specifically, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory conditions .
Anticancer Potential
Several studies have investigated the anticancer properties of benzopyran derivatives. For instance, one study demonstrated that these compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Antioxidant Enzymes : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Cytokine Modulation : It reduces the expression of inflammatory markers by inhibiting NF-kB signaling pathways.
- Cell Cycle Regulation : It affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
Study 1: Antioxidant Activity in Cell Models
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control groups, demonstrating its efficacy as an antioxidant agent .
Study 2: Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This study supports its potential use in managing inflammatory diseases .
Study 3: Anticancer Activity
In vitro studies on breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates and reduced cell viability. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
